molecular formula C19H18N2O2 B5736715 benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B5736715
M. Wt: 306.4 g/mol
InChI Key: CABJKDQLTBDBHM-UHFFFAOYSA-N
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Description

Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an organic compound that features a benzyl ester linked to a benzoate moiety, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the esterification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzyl ester and a pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

benzyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)18-10-8-17(9-11-18)19(22)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJKDQLTBDBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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